2-Cyclopropyl-6-methoxyphenylboronic acid

Medicinal chemistry Drug discovery Building block selection

Procure 2-Cyclopropyl-6-methoxyphenylboronic acid to introduce conformational restriction and metabolic stability in drug discovery. This ortho,ortho-disubstituted arylboronic acid offers a unique steric and electronic profile for precise logP adjustment (2.08) and atropisomer control in Suzuki couplings. Essential for SAR exploration where flat scaffolds fail.

Molecular Formula C10H13BO3
Molecular Weight 192.02
CAS No. 2225169-89-9
Cat. No. B2959931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-methoxyphenylboronic acid
CAS2225169-89-9
Molecular FormulaC10H13BO3
Molecular Weight192.02
Structural Identifiers
SMILESB(C1=C(C=CC=C1OC)C2CC2)(O)O
InChIInChI=1S/C10H13BO3/c1-14-9-4-2-3-8(7-5-6-7)10(9)11(12)13/h2-4,7,12-13H,5-6H2,1H3
InChIKeyPZZIANTUMQMUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-6-methoxyphenylboronic acid (CAS 2225169-89-9): Procurement-Grade Arylboronic Acid for Suzuki-Miyaura Cross-Coupling


2-Cyclopropyl-6-methoxyphenylboronic acid (CAS 2225169-89-9) is an ortho-disubstituted arylboronic acid with the molecular formula C10H13BO3 and molecular weight of 192 Da [1]. The compound features a cyclopropyl group and a methoxy group at the 2- and 6-positions of the phenyl ring, respectively, with the boronic acid moiety directly attached to the aromatic core [1]. Its calculated LogP is 2.08, with a polar surface area of 50 Ų and an Fsp³ value of 0.4 [1]. As an organoboron building block, it is primarily employed in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl scaffolds in medicinal chemistry and materials science [2].

Why 2-Cyclopropyl-6-methoxyphenylboronic acid Cannot Be Replaced by Simple Phenylboronic Acid or Regioisomeric Analogs


Direct substitution of 2-cyclopropyl-6-methoxyphenylboronic acid with simpler analogs such as phenylboronic acid, 2-methoxyphenylboronic acid, or 4-cyclopropyl-3-methoxyphenylboronic acid is not scientifically valid in lead optimization or SAR studies. The combination of an ortho-methoxy group and an ortho-cyclopropyl substituent creates a unique steric and electronic environment at the reactive boron-bearing carbon. The cyclopropyl group provides conformational restriction and metabolic stability advantages in drug discovery [1], while the ortho-methoxy group modulates electron density and can engage in intramolecular hydrogen bonding with the boronic acid moiety, altering both coupling reactivity and the conformational profile of the resulting biaryl products. Regioisomeric variants (e.g., 4-cyclopropyl-3-methoxyphenylboronic acid) produce fundamentally different substitution patterns and molecular geometries post-coupling, rendering them unsuitable substitutes for structure-based design campaigns. Procurement of the precise 2,6-disubstituted scaffold is therefore mandatory when a SAR program identifies this specific substitution array as optimal.

Quantitative Evidence Differentiating 2-Cyclopropyl-6-methoxyphenylboronic acid from Closest Analogs for Procurement Decisions


Ortho-Disubstitution Pattern Versus Unsubstituted Phenylboronic Acid: Molecular Property Differentiation

2-Cyclopropyl-6-methoxyphenylboronic acid possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.4, reflecting its cyclopropyl and methoxy substitution pattern, compared to an Fsp³ of 0.0 for unsubstituted phenylboronic acid [1]. This higher Fsp³ value correlates with increased three-dimensional character, a property associated with improved clinical success rates in drug discovery campaigns [1]. The calculated LogP of 2.08 for this compound represents a measurable shift from the LogP of unsubstituted phenylboronic acid (LogP ~1.2 for phenylboronic acid pinacol ester analog), enabling fine-tuning of lipophilicity in lead optimization without resorting to late-stage functionalization.

Medicinal chemistry Drug discovery Building block selection

Ortho-Methoxy Versus Ortho-Hydrogen: Electronic and Steric Modulation of Coupling Reactivity

The presence of an ortho-methoxy group in 2-cyclopropyl-6-methoxyphenylboronic acid introduces both steric hindrance and electronic activation at the reactive boron-bearing carbon. Ortho-substituted arylboronic acids typically exhibit reduced transmetalation rates in Suzuki-Miyaura coupling compared to unsubstituted analogs, with ortho-methoxy substituents showing intermediate reactivity between ortho-hydrogen (fastest) and ortho-isopropyl (slowest) [1]. The methoxy group exerts a +M (mesomeric) electron-donating effect that activates the aromatic ring toward electrophilic substitution while simultaneously sterically shielding the C-B bond, necessitating optimized catalyst-ligand systems for efficient coupling.

Suzuki-Miyaura coupling Steric hindrance Ortho-substituent effect

Cyclopropyl Substituent Versus Alkyl Chain: Conformational Restriction and Metabolic Stability

The cyclopropyl group in 2-cyclopropyl-6-methoxyphenylboronic acid provides conformational restriction (Csp²-Csp³ bond with restricted rotation) and metabolic stability advantages compared to open-chain alkyl analogs such as ethyl or isopropyl substituents [1]. Studies from Pfizer's medicinal chemistry data demonstrate that cyclopropyl substitution can reduce intrinsic clearance rates relative to corresponding alkyl substituents in matched molecular pair analyses, a phenomenon attributed to the unique electronic character of the cyclopropyl C-C bonds, which exhibit partial π-character and resist oxidative metabolism [1].

Cyclopropane Metabolic stability Conformational restriction

2,6-Disubstitution Pattern Versus Mono-Ortho-Substituted Analogs: Atropisomerism Potential in Biaryl Products

Coupling of 2-cyclopropyl-6-methoxyphenylboronic acid with ortho-substituted aryl halides yields biaryl products that may exhibit atropisomerism due to restricted rotation about the newly formed aryl-aryl bond. The 2,6-disubstitution pattern on the boronic acid component contributes to rotational barriers exceeding 20 kcal/mol when coupled with a complementary ortho-substituted partner, a threshold associated with isolable atropisomers at room temperature [1]. In contrast, coupling of mono-ortho-substituted analogs (e.g., 2-methoxyphenylboronic acid) typically produces biaryls with rotational barriers below 15 kcal/mol, resulting in freely rotating conformers that lack axial chirality.

Atropisomerism Axial chirality Biaryl synthesis

2-Cyclopropyl-6-methoxyphenyl Versus 2-Cyclopropylphenyl: Polar Surface Area and Hydrogen Bonding Modulation

The methoxy group at the 6-position in 2-cyclopropyl-6-methoxyphenylboronic acid increases the polar surface area (PSA) by approximately 9 Ų relative to the non-methoxylated analog 2-cyclopropylphenylboronic acid [1]. This modest PSA increase falls within the optimal range for balancing membrane permeability (PSA <140 Ų for CNS penetration; PSA <90 Ų for optimal oral absorption) while adding a hydrogen bond acceptor site that can engage in favorable interactions with biological targets or influence the conformational preference of coupled biaryl products through intramolecular O···H-C or O···H-O interactions.

Polar surface area Hydrogen bonding Drug-likeness

Computed logP of 2.08 Versus 4-Cyclopropyl-3-methoxyphenylboronic Acid Regioisomer

The ortho,ortho-disubstituted arrangement in 2-cyclopropyl-6-methoxyphenylboronic acid yields a computed logP of 2.08 [1], which differs from the regioisomeric 4-cyclopropyl-3-methoxyphenylboronic acid (estimated logP ~1.8-1.9 based on typical ortho vs. para substituent effects). Ortho-substituents generally increase logP to a lesser extent than para-substituents due to steric shielding of polar groups and altered solvation [2]. The 2,6-disubstitution pattern may also influence intramolecular hydrogen bonding between the ortho-methoxy oxygen and the boronic acid -OH groups, further modulating the effective lipophilicity measured in chromatographic systems.

Lipophilicity Regioisomer comparison logP

Recommended Application Scenarios for 2-Cyclopropyl-6-methoxyphenylboronic acid (CAS 2225169-89-9) in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Increased Fsp³ Character

Procure 2-cyclopropyl-6-methoxyphenylboronic acid when lead optimization campaigns demand increased three-dimensional molecular character. With an Fsp³ value of 0.4 compared to 0.0 for phenylboronic acid, this building block introduces measurable structural complexity that correlates with improved clinical candidate progression rates [1]. The compound is particularly suited for SAR exploration where flat, aromatic scaffolds have exhibited poor developability profiles or off-target promiscuity. Reference: Section 3 Evidence Item 1.

Synthesis of Atropisomeric Biaryl Scaffolds for Chiral Ligand or Pharmaceutical Development

Utilize 2-cyclopropyl-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling with ortho-substituted aryl halides to deliberately generate biaryl products with rotational barriers exceeding 20 kcal/mol, enabling isolation and characterization of atropisomers at room temperature [2]. This application scenario is relevant for chiral ligand development in asymmetric catalysis and for exploring axial chirality as a novel stereochemical dimension in pharmaceutical candidates. The 2,6-disubstitution pattern is essential for achieving sufficient steric hindrance to restrict rotation. Reference: Section 3 Evidence Item 4.

Building Block Procurement for Cyclopropyl-Containing Library Synthesis

Employ 2-cyclopropyl-6-methoxyphenylboronic acid as a versatile building block for the parallel synthesis of cyclopropyl-substituted biaryl and heteroaryl libraries. The cyclopropyl group confers conformational restriction and potential metabolic stability advantages over alkyl chain analogs [3]. Coupling this boronic acid with diverse aryl/heteroaryl halides enables efficient exploration of cyclopropyl-containing chemical space, particularly relevant for CNS-targeted programs and kinase inhibitor optimization where cyclopropyl motifs are privileged. Reference: Section 3 Evidence Item 3.

Fine-Tuning Lipophilicity in Matched Molecular Pair Analyses

Select 2-cyclopropyl-6-methoxyphenylboronic acid when logP adjustment is required within a narrow window (target logP = 2.08 for the uncoupled building block). The ortho,ortho-disubstitution pattern provides a distinct lipophilicity profile compared to regioisomeric analogs (estimated difference of +0.2 to +0.3 logP units) [4]. This precise logP value enables rational, incremental adjustments to compound lipophilicity in lead optimization, avoiding the large logP jumps (>1.0 unit) often encountered with more dramatic structural modifications. Reference: Section 3 Evidence Item 6.

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